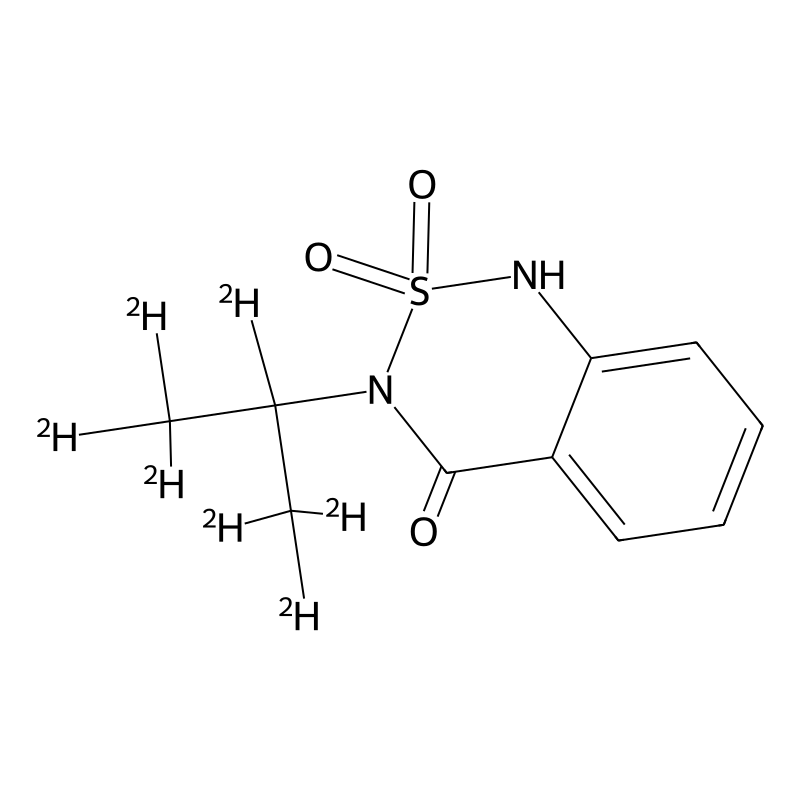Bentazon-d7

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Environmental Monitoring and Analysis
Bentazon-d7 serves as an internal standard in various analytical techniques, primarily mass spectrometry, for accurately measuring the concentration of bentazon in environmental samples such as soil, water, and plant tissues []. Traditional mass spectrometry methods struggle to differentiate between bentazon and other naturally occurring compounds with similar structures. By introducing the heavier deuterium atoms, bentazon-d7 creates a distinct peak in the mass spectrum, allowing scientists to easily distinguish it from other compounds and precisely quantify the actual amount of bentazon present []. This improved accuracy is crucial for monitoring environmental contamination by bentazon and assessing potential ecological risks.
Understanding Bentazon's Fate and Behavior in the Environment
Bentazon-d7 can be employed as a tracer to investigate the fate and behavior of bentazon in the environment. Scientists can introduce bentazon-d7 into controlled environments, such as soil columns or aquatic systems, and then track its movement and transformation over time []. By comparing the behavior of bentazon-d7 to unlabeled bentazon, researchers can gain insights into factors like degradation processes, adsorption to soil particles, and potential leaching into groundwater []. This knowledge helps scientists develop strategies to mitigate the environmental impact of bentazon and other herbicides.
Bentazon-d7 is a deuterated form of the herbicide bentazon, which is classified under the thiadiazine group of chemicals. Its chemical formula is and it has a CAS number of 131842-77-8. The compound is primarily used as an analytical standard in research, particularly in studies involving herbicide interactions and environmental monitoring. Bentazon itself is known for its selective herbicidal properties, effectively controlling various weed species in crops like rice and cereals while being less harmful to certain food plants .
Bentazon-d7 undergoes various chemical transformations similar to its non-deuterated counterpart. These reactions include hydroxylation, oxidation, methylation, and dimerization. The presence of deuterium in bentazon-d7 allows for more precise tracking of its metabolic pathways and degradation processes in biological systems. Notably, studies have shown that bentazon can be degraded by fungal enzymes, specifically laccase and cytochrome P450 systems, leading to the formation of multiple transformation products .
Bentazon-d7 retains the biological activity of bentazon, functioning primarily as a selective herbicide. It disrupts the photosynthetic process in susceptible plants by inhibiting specific biochemical pathways. While it is generally considered safe for many crops, it exhibits toxicity towards certain aquatic organisms such as rainbow trout and bluegill sunfish at relatively low concentrations . Research indicates that bentazon can also affect non-target species, including birds, by impairing their reproductive capabilities .
Studies involving bentazon-d7 have focused on its interactions with other herbicides, particularly regarding their combined effects on weed control. For instance, research has explored how bentazon-d7 influences the absorption and activity of other herbicides like sethoxydim. These studies are crucial for developing effective weed management strategies that minimize herbicide resistance and enhance crop yield .
Several compounds share structural similarities with bentazon-d7, including:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Bentazon | Non-deuterated version used widely as a herbicide. | |
| Sethoxydim | Selective for grass weeds; different mode of action. | |
| Imazethapyr | Broad-spectrum herbicide; inhibits branched-chain amino acid synthesis. | |
| Clomazone | Controls broadleaf weeds; different chemical class. |
Bentazon-d7's uniqueness lies in its deuterated structure, which allows for enhanced tracking and analysis in scientific studies compared to its non-deuterated counterparts . This isotopic labeling provides insights into the behavior and fate of herbicides in various environments, making it an invaluable resource for researchers focused on agricultural chemistry and environmental science.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






